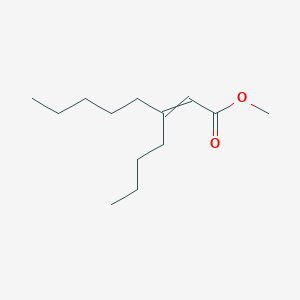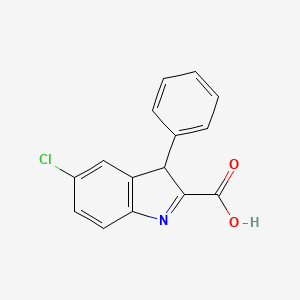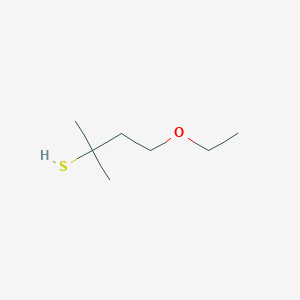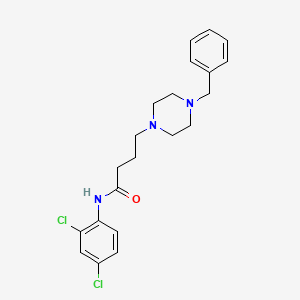
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a methylsulfanyl group attached to a dihydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the dihydroisoquinoline core.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like thiolates or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products, modified dihydroisoquinolines.
Substitution: Functionalized isoquinolines with various substituents.
Applications De Recherche Scientifique
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, while the dihydroisoquinoline core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5,6,7-Pentamethyl-1-indanone: Shares a similar methylated structure but lacks the dihydroisoquinoline core and methylsulfanyl group.
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-indanone: Similar in having both methyl and methylsulfanyl groups but differs in the core structure.
Uniqueness
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline is unique due to its combination of a dihydroisoquinoline core with multiple methyl groups and a methylsulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
835919-14-7 |
|---|---|
Formule moléculaire |
C15H21NS |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
3,3,5,6,7-pentamethyl-1-methylsulfanyl-4H-isoquinoline |
InChI |
InChI=1S/C15H21NS/c1-9-7-12-13(11(3)10(9)2)8-15(4,5)16-14(12)17-6/h7H,8H2,1-6H3 |
Clé InChI |
DQPGPPAKUNSXES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(N=C2SC)(C)C)C(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



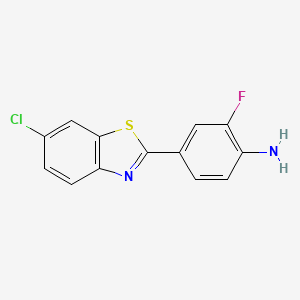
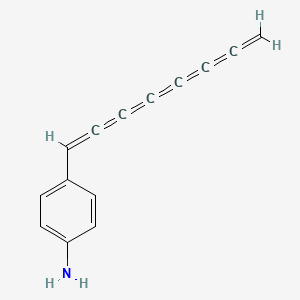
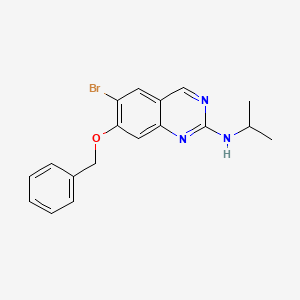
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
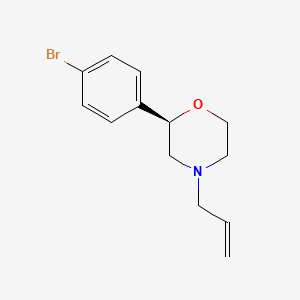
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
